molecular formula C12H25NO B12103134 N-(4-methoxybutyl)-3-methylcyclohexan-1-amine

N-(4-methoxybutyl)-3-methylcyclohexan-1-amine

Cat. No.: B12103134
M. Wt: 199.33 g/mol
InChI Key: BVSROSOGCRNSJT-UHFFFAOYSA-N
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Description

N-(4-methoxybutyl)-3-methylcyclohexan-1-amine is an organic compound with a complex structure that includes a cyclohexane ring substituted with a methoxybutyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybutyl)-3-methylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-1-butanol with acryloyl chloride in the presence of triethylamine and diethyl ether . This reaction forms an intermediate, which is then subjected to further reactions to introduce the cyclohexane ring and the amine group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and purity. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybutyl)-3-methylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

N-(4-methoxybutyl)-3-methylcyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxybutyl)-3-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxybutyl)-3-methylcyclohexan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxybutyl group and cyclohexane ring contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-(4-methoxybutyl)-3-methylcyclohexan-1-amine

InChI

InChI=1S/C12H25NO/c1-11-6-5-7-12(10-11)13-8-3-4-9-14-2/h11-13H,3-10H2,1-2H3

InChI Key

BVSROSOGCRNSJT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)NCCCCOC

Origin of Product

United States

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